molecular formula C11H14O4 B101076 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one CAS No. 19037-58-2

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Cat. No.: B101076
CAS No.: 19037-58-2
M. Wt: 210.23 g/mol
InChI Key: JFWTZKQUFCDLNG-UHFFFAOYSA-N
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Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), and seeking medical advice/attention if you feel unwell (P310) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one can be synthesized through the esterification reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with acetone . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 4-Hydroxy-3,5-dimethoxybenzoic acid.

    Reduction: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-ol.

    Substitution: 1-(4-Chloro-3,5-dimethoxyphenyl)propan-2-one.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWTZKQUFCDLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075076
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-58-2
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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